Regioisomeric Differentiation: 6-Methoxy versus 4-Methoxy and 5-Methoxy Analogues in Synthetic Handles and Biological Outcomes
The 6-methoxy regioisomer is the only methoxy-substituted 3-iodo-N-benzenesulfonyl-7-azaindole whose downstream deprotected N-alkyl derivatives exhibit high-affinity melatonin receptor binding. The 4-methoxy and 5-methoxy variants are independently cataloged under distinct CAS numbers (1262295-00-0 and 923583-80-6, respectively) and do not appear in the melatonin agonist patent family [1][2]. The regioisomeric identity directly determines the pharmacophoric geometry: only the 6-methoxy substituent at the pyridine ring's para-position relative to the pyrrole nitrogen correctly mimics the 5-methoxy group of the endogenous ligand melatonin [3].
| Evidence Dimension | Melatonin MT2 receptor binding affinity of downstream N-alkyl derivatives (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 5 nM (N-(2-(3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)acetamide, derived via deprotection and N-alkylation of target compound) [3][4] |
| Comparator Or Baseline | 4-methoxy and 5-methoxy regioisomers: no reported MT2 binding data (inactive or not synthesized in the same series) [1][2] |
| Quantified Difference | Only the 6-methoxy regioisomer yields potent melatonin receptor ligands (Ki = 5 nM); 4-OCH3 and 5-OCH3 regioisomers lack documented activity in the melatonin receptor series |
| Conditions | Binding assay: displacement of 2-[125I]-iodomelatonin from human MT2 receptor expressed in HEK293 cells; data curated in ChEMBL (CHEMBL1760956) and BindingDB (BDBM50340326) [4] |
Why This Matters
For laboratories synthesizing melatoninergic screening libraries, procurement of the 6-methoxy regioisomer is mandatory; the 4-methoxy or 5-methoxy analogues will fail to place the methoxy group in the correct pharmacophoric position, resulting in inactive compounds.
- [1] HGT Database. 1-(Benzenesulfonyl)-3-iodo-4-methoxypyrrolo[2,3-b]pyridine. CAS RN: 1262295-00-0. https://hgt.cirs-group.com. View Source
- [2] HGT Database. 1-(Benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine. CAS RN: 923583-80-6. https://hgt.cirs-group.com. View Source
- [3] Guillaumet, G. et al. Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorg. Med. Chem. Lett. 2011, 21, 2332–2336. View Source
- [4] BindingDB BDBM50340326. CHEMBL1760956: N-(2-(3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)acetamide. Ki = 5 nM for human MT2 receptor. http://ww.bindingdb.org. View Source
